molecular formula C12H17N B11912451 4-(tert-Butyl)indoline

4-(tert-Butyl)indoline

Cat. No.: B11912451
M. Wt: 175.27 g/mol
InChI Key: MQZPFJJIUUVDLC-UHFFFAOYSA-N
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Description

4-(tert-Butyl)indoline is a bicyclic organic compound comprising an indoline scaffold (a six-membered benzene ring fused to a five-membered nitrogen-containing ring) with a bulky tert-butyl substituent at the 4-position of the indoline ring. Its molecular formula is C₁₂H₁₅NO, and it is structurally related to indoline derivatives widely studied for their applications in pharmaceuticals, agrochemicals, and materials science .

These methods highlight the versatility of the indoline core for functionalization.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

4-tert-butyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C12H17N/c1-12(2,3)10-5-4-6-11-9(10)7-8-13-11/h4-6,13H,7-8H2,1-3H3

InChI Key

MQZPFJJIUUVDLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2CCNC2=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)indoline typically involves the reaction of indoline with tert-butyl halides under basic conditions. One common method is the alkylation of indoline using tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-(tert-Butyl)indoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form indole derivatives.

    Reduction: Reduction reactions can convert it to more saturated compounds.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed:

    Oxidation: Indole derivatives.

    Reduction: Saturated indoline derivatives.

    Substitution: Functionalized indoline compounds with various substituents.

Scientific Research Applications

Chemical Properties and Structure

4-(tert-Butyl)indoline possesses a tert-butyl group attached to the indoline framework, which enhances its solubility and reactivity. The molecular formula is C₁₄H₁₉N, with a molecular weight of 203.31 g/mol. The structure allows for various functionalizations that can lead to biologically active derivatives.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications, particularly as an intermediate in the synthesis of biologically active compounds. Its indole structure is known for exhibiting significant biological activities, including:

  • Anticancer Activity : Research indicates that derivatives of indoline can inhibit the proliferation of cancer cells. A study demonstrated that certain indoline derivatives exhibited IC50 values lower than 10 μM against various cancer cell lines, including colon and breast cancer cells .
  • Anti-inflammatory Properties : Compounds derived from this compound have shown promise as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are crucial targets in inflammatory diseases. For instance, one derivative demonstrated an IC50 of 0.41 μM for 5-LOX inhibition .

Materials Science

This compound derivatives have been utilized in developing advanced materials with specific properties. For example, photocleavable indoline-based materials can control surface wettability through UV light exposure, which has implications for smart coatings and responsive materials .

Agrochemicals

The compound's reactivity also lends itself to applications in agrochemicals. Its derivatives may serve as intermediates in synthesizing pesticides or herbicides, potentially enhancing crop protection strategies.

Case Studies

StudyCompoundActivityIC50 Value
Anticancer ActivityThis compound DerivativeInhibition of HCT116 Cells6.2 μM
Anti-inflammatory StudyIndoline DerivativeDual Inhibition of 5-LOX/sEH0.41 μM (5-LOX)
Material Science ApplicationPhotocleavable IndolineSurface Wettability ControlN/A

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)indoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The tert-butyl group enhances its binding affinity and selectivity, leading to improved pharmacological properties. The exact pathways involved vary depending on the specific biological target.

Comparison with Similar Compounds

Key Insights :

  • Antimicrobial Activity : Sulfonyl-substituted indolines (e.g., 6a–k) exhibit broad-spectrum antimicrobial activity, with MIC values comparable to doxorubicin. The tert-butyl group’s absence in these compounds suggests sulfonyl moieties are critical for targeting microbial enzymes .
  • Enzyme Inhibition : Terpendole congeners with hydroxyl groups at R3/R4 maintain sterol O-acyltransferase (SOAT) inhibitory activity, while spiro-indoline derivatives show potent dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). The tert-butyl group’s steric bulk may hinder enzyme binding in these cases .
  • Receptor Antagonism: Piperazine-substituted indolines demonstrate high α₁-adrenoceptor antagonism (pA₂ >7.50), likely due to enhanced hydrogen bonding and solubility from the piperazine group, contrasting with the hydrophobic tert-butyl moiety .

Electronic and Structural Effects in Material Science

Compound Application Key Performance Reference
4-(tert-Butyl)indoline-based dye DSSC sensitizer 8.00% efficiency
seco-CI compounds (1–5) Anticancer agents IC₅₀: 0.5–2.0 µM (vs. COLO 205 cells)

Key Insights :

  • Solar Cells : The tert-butyl group in indoline dyes improves electron-donating capacity and reduces aggregation on TiO₂ surfaces, enhancing light absorption and charge transfer. Optimization with 4-tert-butyl pyridine in the electrolyte further boosts efficiency to 8.00% .
  • Cytotoxicity : sec-CI indoline derivatives with tert-butyl groups (e.g., compound 1) show moderate cytotoxicity (IC₅₀ ~1.5 µM), while sulfonyl-substituted analogs (e.g., compound 2) exhibit potency comparable to doxorubicin (IC₅₀ ~0.5 µM) .

Role of tert-Butyl Substituent

  • Steric Effects : The tert-butyl group’s bulkiness can hinder intermolecular interactions, as seen in SOAT inhibitors where hydroxyl groups are preferred for binding .
  • Solubility: tert-Butyl derivatives (e.g., tert-Butyl 4-(Aminomethyl)indoline-1-carboxylate) exhibit moderate solubility in DMSO and methanol, facilitating their use as pharmaceutical intermediates .
  • Stability : The tert-butyl group enhances thermal stability, making this compound derivatives suitable for high-temperature applications in material synthesis .

Biological Activity

4-(tert-Butyl)indoline is a derivative of indoline, a bicyclic compound known for its diverse biological activities. Indoline derivatives have been explored for various therapeutic applications, including anti-inflammatory, antiviral, and anticancer properties. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and presenting relevant data in tables.

Chemical Structure and Properties

This compound features a tert-butyl group attached to the indoline structure, which may influence its solubility, stability, and biological interactions. The general structure can be represented as follows:

C1H1NC8H11\text{C}_1\text{H}_1\text{N}\text{C}_8\text{H}_{11}

Antiviral Activity

Indole derivatives, including this compound, have shown potential as antiviral agents. Research indicates that indole-based compounds can inhibit viral replication through various mechanisms. For instance, certain derivatives have been reported to exhibit significant activity against Hepatitis C Virus (HCV). A study evaluated the antiviral potency of several indole derivatives and found that modifications at the indole core can enhance activity against HCV genotypes .

CompoundAnti-HCV Activity (EC50, nM)
This compoundTBD (to be determined)
Other derivativesVaries significantly

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of indoline derivatives. Specifically, compounds with similar structures have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes in inflammatory pathways. For example, a related indoline derivative demonstrated IC50 values of 0.41 μM for 5-LOX inhibition . This suggests that this compound may also possess anti-inflammatory potential.

Compound5-LOX Inhibition IC50 (μM)sEH Inhibition IC50 (μM)
This compoundTBDTBD
Related derivatives0.41 ± 0.010.43 ± 0.10

Study on Antiviral Efficacy

A study published in Frontiers in Pharmacology examined the efficacy of various indole derivatives against HCV. The researchers synthesized multiple compounds and tested their antiviral activity in vitro. Notably, compounds with specific substitutions at the indole core exhibited enhanced antiviral properties compared to their parent structures .

In Vivo Anti-inflammatory Research

In vivo studies involving murine models demonstrated that indoline derivatives could effectively reduce inflammation in conditions such as experimental asthma and zymosan-induced peritonitis. These findings support the hypothesis that structural modifications in indoline can lead to significant therapeutic effects .

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